3-(5-Bromothiophen-2-yl)propanenitrile
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Overview
Description
3-(5-Bromothiophen-2-yl)propanenitrile is a chemical compound with the molecular formula C7H6BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromothiophene.
Nucleophilic Substitution: 5-Bromothiophene is then reacted with acrylonitrile (CH2=CHCN) under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propanenitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)propanenitrile
- 3-(5-Iodothiophen-2-yl)propanenitrile
- 3-(5-Methylthiophen-2-yl)propanenitrile
Uniqueness
3-(5-Bromothiophen-2-yl)propanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s physical and chemical properties .
Properties
Molecular Formula |
C7H6BrNS |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2 |
InChI Key |
GPPOKPJARWNDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCC#N |
Origin of Product |
United States |
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